Homoglutathione
Overview
Description
Homoglutathione is a tripeptide analog of glutathione, characterized by the substitution of glycine with β-alanine. It is predominantly found in leguminous plants and plays a crucial role in their nitrogen-fixing symbiosis with soil bacteria. This compound acts as an antioxidant, helping to regulate plant development and responses to environmental stresses .
Mechanism of Action
Target of Action
Homoglutathione, an analog of glutathione (GSH), is synthesized by this compound synthetases (hGSs) and is characterized by the presence of a β-alanine instead of glycine . It primarily targets reactive oxygen species (ROS) and acts as a master regulator of intracellular redox homeostasis .
Mode of Action
This compound, like glutathione, can be oxidized, directly or indirectly, by reactive oxygen species, functioning as a scavenger that prevents excessive oxidation of the cellular environment . It also reacts with different thiols to form mixed disulfides . These reversible redox reactions are responsible for many of its functions.
Biochemical Pathways
This compound is involved in the sulfur metabolism pathway . It is synthesized in a two-step process involving the ATP-dependent enzymes γ-glutamylcysteine synthetase and this compound synthetase . The first step of this compound biosynthesis occurs in the plastids, while the second step can take place in both plastids and cytosol .
Pharmacokinetics
The pharmacokinetics of glutathione and its metabolites are characterized by the peak plasma concentration (C max), elimination half time (t 1/2), and the area under the plasma concentration-time curve (AUC) for the first 60 min .
Result of Action
The action of this compound results in the maintenance of tissue antioxidant defense and regulation of redox-sensitive signal transduction . The size of the this compound pool and its redox status are strongly correlated with the tolerance of plants . It plays a crucial role in different phases of plant life cycle; it is involved in embryo and meristem development, as well as in pollen germination and in the development of flower primordia .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, in plants exposed to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants, the generation of reactive oxygen species and alterations in the intracellular redox environment perturb cellular physiology . As part of their response to these environmental stresses, plants produce this compound, which acts as an antioxidant by quenching reactive oxygen species and is involved in the ascorbate–glutathione cycle that eliminates peroxides .
Biochemical Analysis
Biochemical Properties
Homoglutathione interacts with various enzymes, proteins, and other biomolecules. It is synthesized by this compound synthetases (hGSs), which replace glycine with β-alanine in the glutathione molecule . This compound can react with reactive oxygen species, acting as a scavenger that prevents excessive oxidation of the cellular environment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the intracellular redox environment . It also plays a role in the modulation of sulfate uptake and assimilation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can bind to reactive oxygen species, preventing them from causing oxidative damage . It also participates in reversible redox reactions, contributing to its various functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of sulfur metabolism and can be remobilized when needed . It interacts with enzymes such as γ-glutamylcysteine synthetase and this compound synthetase during its synthesis .
Subcellular Localization
This compound is found in various subcellular compartments. The enzyme γ-glutamylcysteine synthetase, which is involved in its synthesis, is localized in the plastids . This compound synthetase, which synthesizes this compound, is also found in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoglutathione is synthesized through a two-step enzymatic process. The first step involves the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by γ-glutamylcysteine synthetase. In the second step, this compound synthetase catalyzes the formation of this compound from γ-glutamylcysteine and β-alanine .
Industrial Production Methods: Industrial production of this compound is not as widespread as that of glutathione. the enzymatic synthesis method can be scaled up for industrial purposes, utilizing recombinant this compound synthetase enzymes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Homoglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reactive oxygen species, forming this compound disulfide.
Reduction: The disulfide form can be reduced back to this compound by glutathione reductase.
Substitution: this compound can react with electrophiles, forming conjugates that are more water-soluble and easier to excrete
Major Products:
Oxidation: this compound disulfide.
Reduction: this compound.
Substitution: Various conjugates depending on the electrophile involved.
Scientific Research Applications
Homoglutathione has several scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and antioxidant mechanisms.
Biology: this compound plays a role in plant development and stress responses, making it a subject of interest in plant biology research.
Medicine: While not as extensively studied as glutathione, this compound’s antioxidant properties suggest potential therapeutic applications in oxidative stress-related conditions.
Industry: this compound can be used in agricultural biotechnology to enhance the stress tolerance of leguminous crops .
Comparison with Similar Compounds
Glutathione: The most well-known analog, differing by the presence of glycine instead of β-alanine.
γ-Glutamylcysteine: An intermediate in the synthesis of both glutathione and homoglutathione.
Phytochelatins: Peptides that also contain γ-glutamylcysteine units and play a role in heavy metal detoxification in plants
Uniqueness: this compound is unique due to its specific presence in leguminous plants and its role in nitrogen-fixing symbiosis. Its substitution of glycine with β-alanine distinguishes it from glutathione, providing different biochemical properties and functions .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c12-6(11(19)20)1-2-8(15)14-7(5-21)10(18)13-4-3-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBNQXMLSMKLJV-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317148 | |
Record name | Homoglutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18710-27-5 | |
Record name | Homoglutathione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18710-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoglutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homoglutathione (hGSH), and how does it differ from glutathione (GSH)?
A: this compound (hGSH) is a sulfur-containing tripeptide found predominantly in legumes. It shares a similar structure with glutathione (GSH), a ubiquitous antioxidant in living organisms. The key difference lies in the substitution of the terminal glycine residue in GSH with a β-alanine in hGSH. []
Q2: What is the molecular formula and weight of hGSH?
A: The molecular formula of hGSH is C11H19N3O6S, and its molecular weight is 309.35 g/mol. []
Q3: What are the primary functions of hGSH in plants?
A: Like GSH, hGSH acts as a major redox buffer in plant cells, protecting them from oxidative stress. It is involved in various cellular processes, including growth, development, stress responses, and detoxification of xenobiotics (foreign compounds). [, , , , , , ]
Q4: How does hGSH contribute to herbicide tolerance in some plants?
A: In soybeans, hGSH is preferred over GSH for the detoxification of certain herbicides like acifluorfen and fomesafen. This detoxification process is catalyzed by glutathione S-transferases (GSTs), which conjugate hGSH to the herbicide molecules, rendering them inactive. [, , , ]
Q5: Do all plants synthesize hGSH?
A: No, hGSH synthesis is primarily observed in leguminous plants. Non-leguminous plants generally do not synthesize hGSH, even when genetically engineered to express the necessary enzyme, this compound synthetase (hGSHS). This is likely due to the limited availability of β-alanine, a precursor for hGSH synthesis, in these plants. []
Q6: How is hGSH synthesized in plants?
A: hGSH synthesis is catalyzed by hGSHS, an enzyme that uses γ-glutamylcysteine and β-alanine as substrates. The enzyme shows high specificity for β-alanine over glycine. [, , , ]
Q7: Where is hGSHS localized within the plant cell?
A: hGSHS is primarily localized in the cytosol of plant cells. In contrast, GSHS, the enzyme responsible for GSH synthesis, is found in both the cytosol and mitochondria. []
Q8: How does the distribution of GSH and hGSH vary in different legume species and organs?
A: The ratio of GSH to hGSH varies significantly among different legume tribes and even within different organs of the same plant. For example, alfalfa leaves contain predominantly hGSH, while their nodules primarily contain GSH. [, ] This differential distribution suggests specific roles for each thiol in different plant tissues.
Q9: Does the expression of genes involved in (h)GSH biosynthesis change during nodule development and senescence?
A: Yes, the expression of genes involved in GSH and hGSH biosynthesis is differentially regulated during nodule development and senescence. For instance, during nodule development in pea, GSHS is significantly active, while in other organs, like leaves and roots, hGSHS is the predominant enzyme. [] This suggests a specific role for GSH in the rhizobia-legume symbiosis.
Q10: How do GSH and hGSH levels change during nodule senescence?
A: Both GSH and hGSH levels decrease during nodule senescence, which could be attributed to reduced synthesis and increased oxidative stress. [, ]
Q11: Is there a link between (h)GSH and plant defense responses?
A: Yes, studies have shown that altering GSH and hGSH levels or their ratio can trigger defense responses in plants, particularly in the context of legume-rhizobia interactions. []
Q12: How does hGSH interact with glutathione S-transferases (GSTs)?
A: hGSH acts as a preferred substrate for certain GSTs, particularly in legume species where it is abundant. These enzymes catalyze the conjugation of hGSH to specific substrates, including herbicides, facilitating their detoxification and removal from the plant. [, , , ]
Q13: What are the implications of the structural differences between GSH and hGSH for GST substrate specificity?
A: The presence of β-alanine instead of glycine in hGSH influences the substrate specificity of certain GSTs. Structural studies have shown that specific amino acid residues in the active site of hGSHS allow it to accommodate the longer β-alanine moiety. []
Q14: Can the substrate specificity of hGSHS be altered by mutations?
A: Yes, site-directed mutagenesis studies have demonstrated that altering specific amino acid residues in the active site of hGSHS can shift its substrate preference from β-alanine to glycine, effectively converting it to a GSHS. []
Q15: What analytical methods are used to quantify GSH and hGSH in plant tissues?
A: High-performance liquid chromatography (HPLC) with fluorescence detection is a common method used for the quantification of GSH and hGSH in plant tissues. This method involves derivatizing the thiols with a fluorescent tag for detection and quantification. [, , ]
Q16: Can hGSH be used as a tool to study oxidative stress in plants?
A: Yes, hGSH levels, similar to GSH levels, can be used as an indicator of oxidative stress in plants. Studies have shown that hGSH levels are altered under various stress conditions, including heavy metal exposure. []
Q17: What is the role of hGSH in the synthesis of homo-phytochelatins?
A: Homo-phytochelatins are heavy metal-binding peptides synthesized in some plants. hGSH serves as a substrate for homo-phytochelatin synthase, the enzyme responsible for their synthesis. []
Q18: Can homo-phytochelatins incorporate both GSH and hGSH?
A: Yes, studies have shown that homo-phytochelatin synthase can utilize both GSH and hGSH for the synthesis of homo-phytochelatins. This suggests a complex interplay between GSH and hGSH metabolism in plants. []
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